1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
The compound “1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a carbonyl group (C=O), which is further connected to a 4-Tert-butylphenyl group . This compound is likely to be used in the field of medicinal chemistry, given the prevalence of pyrrolidine derivatives in pharmacologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another strategy is the functionalization of preformed pyrrolidine rings . The specific synthesis route for “this compound” would depend on the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a carbonyl group, and a 4-Tert-butylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to participate in a variety of reactions, including N-heterocyclization with primary amines and diols . The specific reactivity of this compound would be influenced by the presence of the carbonyl and 4-Tert-butylphenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the pyrrolidine ring, carbonyl group, and 4-Tert-butylphenyl group would affect properties such as solubility, stability, and reactivity .Mechanism of Action
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Safety and Hazards
Future Directions
The future directions for research on “1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione” could involve further exploration of its biological activity and potential applications in drug discovery . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)11-6-4-10(5-7-11)14(19)20-16-12(17)8-9-13(16)18/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHGSBZURLICCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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